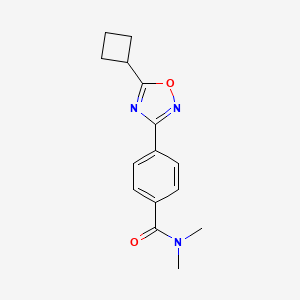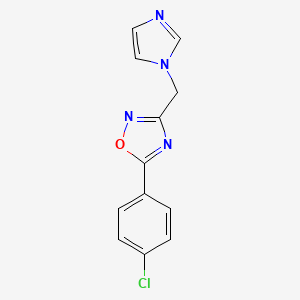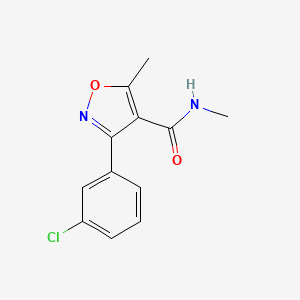
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide, also known as CXB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXB belongs to the class of oxadiazole derivatives and has shown promising results in various preclinical studies.
Scientific Research Applications
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, analgesic, and anti-cancer activities. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is not fully understood. However, it is believed that 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide also modulates the activity of other enzymes and receptors, such as protein kinase C (PKC), nuclear factor kappa B (NF-κB), and transient receptor potential vanilloid 1 (TRPV1).
Biochemical and Physiological Effects
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activity of COX-2. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has also been shown to modulate the activity of other enzymes and receptors, such as PKC, NF-κB, and TRPV1. In addition, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been shown to have analgesic and anti-cancer activities.
Advantages and Limitations for Lab Experiments
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is also stable and can be stored for extended periods without degradation. However, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide and its potential side effects.
Future Directions
There are several future directions for the research on 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide. First, further studies are needed to elucidate the molecular targets of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide and its mechanism of action. Second, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. Third, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has potential applications in the treatment of neurodegenerative diseases, and further studies are needed to evaluate its neuroprotective effects. Fourth, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has potential applications in the treatment of cancer, and further studies are needed to evaluate its anti-cancer activity. Finally, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has potential applications in the treatment of inflammatory and pain-related disorders, and further studies are needed to evaluate its therapeutic potential in these conditions.
Conclusion
In conclusion, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has shown promising results in various preclinical studies, including anti-inflammatory, analgesic, and anti-cancer activities. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the molecular targets of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide and its mechanism of action, as well as to evaluate its efficacy and safety in clinical trials.
Synthesis Methods
The synthesis of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide involves the reaction of 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid with N,N-dimethylbenzamide in the presence of a coupling agent. The resulting product is 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide, which is obtained as a white crystalline solid. The synthesis method of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been optimized to obtain high yields and purity.
properties
IUPAC Name |
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18(2)15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-3-5-11/h6-9,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTGIMNAWGIBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)


methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)

![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)

![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)

methanone](/img/structure/B7548632.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
![Morpholino[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7548660.png)
![5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)